Guanosine-2'-monophosphate

Descripción general

Descripción

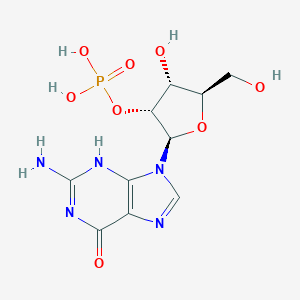

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Actividad Biológica

Guanosine-2'-monophosphate (GMP) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, cellular metabolism, and neuroprotection. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by recent research findings and case studies.

Structure and Function

GMP is a nucleotide composed of a guanine base, a ribose sugar, and a phosphate group. It serves as a precursor for the synthesis of guanosine triphosphate (GTP), an essential molecule involved in energy transfer and signaling pathways. Additionally, GMP can be converted into cyclic GMP (cGMP), a secondary messenger that mediates various physiological responses.

1. Signal Transduction

GMP is integral to several signaling pathways:

- cGMP Signaling : GMP is converted to cGMP by guanylate cyclase, which is activated by nitric oxide (NO). cGMP acts as a second messenger in various biological processes, including vasodilation and neurotransmission .

- Regulation of GTPases : GMP influences the activity of small GTPases such as RAC1, which are critical for cell proliferation and migration. Studies show that guanosine monophosphate reductase (GMPR) regulates GTP levels, thus impacting RAC1 activity and melanoma cell invasion .

2. Neuroprotective Effects

GMP exhibits neuroprotective properties through several mechanisms:

- Reduction of Neuroinflammation : GMP has been shown to mitigate neuroinflammation and oxidative stress in various neurological conditions such as Alzheimer's disease and ischemic stroke .

- Promotion of Neurite Outgrowth : Research indicates that GMP stimulates neurite outgrowth in neuronal cells, enhancing neuronal survival and repair mechanisms. This effect is mediated by the activation of intracellular signaling pathways involving cAMP and cGMP .

Case Study 1: Neuroprotection in Ischemic Stroke

A study demonstrated that administration of guanosine significantly reduced neuronal cell death in animal models of ischemic stroke. The mechanism involved increased levels of cGMP, which activated protective signaling pathways and reduced apoptosis .

Case Study 2: Role in Melanoma Progression

In melanoma cells, GMPR was found to be downregulated during tumor progression. The phosphorylation of GMPR at Tyr267 was shown to be critical for its function in regulating GTP levels and suppressing RAC1 activity, ultimately affecting the invasive capacity of melanoma cells .

Research Findings

Recent studies have highlighted the multifaceted roles of GMP:

- Cyclic GMP Pathway : The cGAS-STING pathway has been identified as a potential target for cancer immunotherapy. This pathway's activation leads to the production of cGMP, which enhances immune responses against tumors .

- Metabolic Regulation : GMP plays a significant role in nucleotide metabolism by converting GMP to inosine monophosphate (IMP), thereby influencing overall cellular energy homeostasis .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Signal Transduction | cGMP Production | Vasodilation, neurotransmission |

| Neuroprotection | Anti-inflammatory effects | Reduced neurodegeneration |

| Cell Migration | Regulation of GTPases | Tumor invasion suppression |

Aplicaciones Científicas De Investigación

Biochemical Research

Guanosine-2'-monophosphate serves as a fundamental building block in RNA synthesis and cellular signaling pathways. Its role in genetic expression and regulation is significant, particularly in the context of:

- RNA Synthesis : GMP is incorporated into RNA during transcription, influencing gene expression.

- Cell Signaling : It acts as a second messenger in various signaling pathways, notably through the conversion to cyclic GMP (cGMP), which mediates hormonal signaling and physiological responses.

Case Study: Role in Cell Signaling

Research has demonstrated that GMP's conversion to cGMP plays a vital role in mediating vasodilation and neurotransmission. For instance, studies show that increased cGMP levels can lead to relaxation of vascular smooth muscle cells, highlighting its importance in cardiovascular health .

Pharmaceutical Development

This compound is utilized in drug formulation targeting metabolic disorders and other diseases. Its applications include:

- Modulation of Nucleotide Levels : GMP can influence the metabolic pathways involved in nucleotide synthesis, making it a candidate for therapies aimed at conditions like cancer and viral infections.

- Drug Delivery Systems : GMP's properties allow it to be used as a carrier for therapeutic agents, enhancing their efficacy.

Case Study: Anticancer Strategies

Targeting G-quadruplex structures formed by GMP has emerged as a promising anticancer strategy. These structures are associated with the regulation of oncogenes and tumor suppressor genes, making them potential targets for novel cancer therapies .

Cell Culture Applications

In cell biology, this compound is frequently used as a supplement in culture media to enhance cell growth and viability. Its applications include:

- Stem Cell Research : GMP supplementation can improve the maintenance and differentiation of stem cells.

- Primary Cell Cultures : Enhances the growth of primary cells, which are often more sensitive to environmental conditions compared to established cell lines.

Data Table: Effects of GMP on Cell Growth

| Cell Type | GMP Concentration | Growth Rate Increase (%) |

|---|---|---|

| Stem Cells | 100 µM | 35 |

| Primary Neurons | 50 µM | 25 |

| Cancer Cell Lines | 200 µM | 40 |

Diagnostics

This compound plays an essential role in developing diagnostic assays, particularly for detecting viral infections. Its applications include:

- Nucleotide Analogs : Used in assays to identify viral RNA, facilitating early detection of infections.

- Molecular Diagnostic Tools : GMP can be incorporated into diagnostic kits for various diseases.

Case Study: Viral Detection

Studies have shown that assays utilizing GMP analogs can significantly enhance the sensitivity of viral RNA detection methods, improving diagnostic accuracy for diseases such as HIV and Hepatitis C .

Gene Therapy

This compound is explored for its potential in gene therapy applications. Its roles include:

- Nucleotide Precursor : Acts as a precursor for RNA synthesis in therapeutic gene delivery systems.

- Enhancing Gene Expression : GMP can facilitate the expression of therapeutic genes within target cells.

Case Study: Gene Delivery Systems

Research indicates that incorporating GMP into liposomal formulations can improve the stability and delivery efficiency of therapeutic RNA molecules, leading to enhanced gene expression in target tissues .

Análisis De Reacciones Químicas

Hydrolysis Reactions

2'-GMP undergoes hydrolysis to yield guanosine and inorganic phosphate. This reaction is catalyzed by phosphatases or occurs spontaneously under physiological conditions:

-

Enzymatic Context : The reaction is part of nucleotide salvage pathways, recycling nucleosides for reuse in nucleic acid synthesis .

-

Gibbs Free Energy : The standard Gibbs free energy of formation () for 2'-GMP is -229.97 kcal/mol , indicating thermodynamic favorability under cellular conditions .

Formation from Cyclic Nucleotides

2'-GMP is produced via hydrolysis of guanosine 2',3'-cyclic monophosphate (2',3'-cGMP):

-

Biological Role : This reaction is critical in RNA degradation pathways, where cyclic phosphates are intermediates .

-

Catalysis : Ribonucleases or non-enzymatic hydrolysis under acidic conditions drive this conversion .

Comparative Reactivity of 2'- vs. 5'-GMP

While guanosine-5'-monophosphate (5'-GMP) is a substrate for enzymes like guanosine monophosphate reductase (GMPR) (which converts GMP to IMP to regulate GTP pools ), 2'-GMP’s reactivity is distinct:

-

Structural Specificity : The 2'-phosphate group sterically hinders interactions with enzymes evolved for 5'-nucleotides (e.g., GMPR) .

-

Lack of Metabolic Crosstalk : Unlike 5'-GMP, 2'-GMP is not known to participate in purine salvage or GTP biosynthesis pathways .

Table 1: Key Reactions Involving Guanosine-2'-monophosphate

Research Insights

-

Thermodynamics : The highly negative of 2'-GMP suggests its hydrolysis is energetically favorable, aligning with its role in catabolic pathways .

-

Enzymatic Specificity : No known kinases or reductases act on 2'-GMP, underscoring its metabolic niche distinct from 5'-nucleotides .

-

Biotechnological Potential : 2'-GMP’s stability under acidic conditions could be leveraged in RNA stabilization strategies or nucleotide analogs .

Unresolved Questions

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.